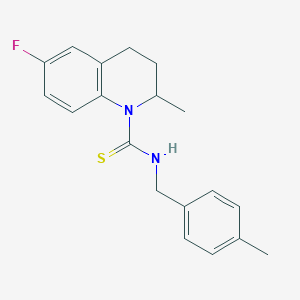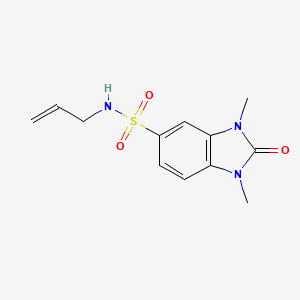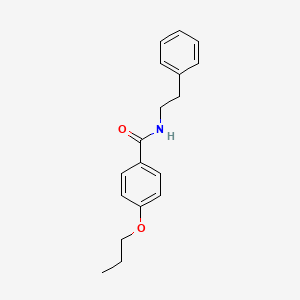
6-氟-2-甲基-N-(4-甲基苄基)-3,4-二氢-1(2H)-喹啉甲硫代酰胺
描述
Quinoline derivatives are a class of compounds widely studied for their diverse biological activities and applications in pharmaceuticals. Their synthesis, molecular structure, and properties are of significant interest in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, with starting materials including anilines and carbonyl compounds. A common method for synthesizing quinoline derivatives involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde, followed by cyclization (Fujinaga et al., 2011). Advanced methods include palladium-catalyzed reactions and fluorination techniques to introduce fluorine atoms into the quinoline nucleus, enhancing the compound's properties (Pan et al., 2012).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, with substituents affecting their conformation and interactions. For example, the introduction of fluorine atoms can significantly alter the compound's electronic properties and bioactivity. Crystal structure analysis often reveals hydrogen bonding, π-π interactions, and halogen bonding, contributing to the compound's stability and reactivity (Babashkina & Safin, 2022).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The presence of electron-withdrawing or donating groups influences their reactivity. For instance, fluorinated quinolines show enhanced reactivity towards nucleophilic substitution due to the electron-withdrawing effect of the fluorine atom (Basuli et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. Fluorinated derivatives often exhibit improved pharmacokinetic properties, including increased stability and solubility in organic solvents, which is beneficial for drug development (Jung et al., 2001).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photostability, are critical for the application of quinoline derivatives. The introduction of substituents like methyl, fluoro, or carbothioamide groups can modify these properties, affecting the compound's biological activity and stability. For example, the electron-withdrawing effect of fluorine can enhance the compound's acidity, making it more reactive in certain chemical environments (Kantevari et al., 2011).
科学研究应用
合成与化学性质
喹啉衍生物,包括与6-氟-2-甲基-N-(4-甲基苄基)-3,4-二氢-1(2H)-喹啉甲硫代酰胺相似的衍生物,是广泛合成研究的主题。研究重点在于喹啉的对映异构体和衍生物的合成,以探索其化学性质和潜在应用。例如,7-氟-1-甲基-3-(甲基亚磺酰基)-4(1H)-喹啉酮的对映异构体的合成突出了立体化学在治疗剂开发中的重要性(Morita 等人,1994)。此外,对2-(4-乙氧羰基苯氨基)和2-(2-羧基苯氨基)-4-甲基喹啉的合成和转化的研究说明了喹啉衍生物可能进行的多种化学修饰,以增强其生物或物理性质(Aleksanyan & Hambardzumyan,2013)。
生物活性
喹啉衍生物表现出广泛的生物活性,包括抗菌、抗真菌和潜在的传感应用。一项新颖的研究合成了N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺或-甲硫代酰胺衍生物,评估了它们的体外抗菌和抗真菌活性。一些化合物显示出显着的抗菌活性,突出了喹啉衍生物的治疗潜力(Babu、Srinivasulu 和 Kotakadi,2015)。另一条研究途径涉及基于喹啉的荧光团的开发,用于生物应用。例如,合成了5,6-二羟基吲哚的不寻常三聚体,展示了选择性氟化物传感能力,这可能对生化和医学研究有用(Panzella 等人,2009)。
分析和合成应用
喹啉衍生物也用于分析化学和作为合成有机化学中的中间体。某些喹啉羧酸及其合成前体的电化学研究提供了对其还原机制的见解,这可以为药物分析的电分析方法的开发和基于喹啉的药物的合成提供信息(Srinivasu 等人,1999)。此外,通过缩合反应合成荧光喹啉衍生物例证了它们在创建用于成像和传感技术的新型荧光团中的用途(Gracheva、Kovel'man 和 Tochilkin,1982)。
属性
IUPAC Name |
6-fluoro-2-methyl-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-quinoline-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2S/c1-13-3-6-15(7-4-13)12-21-19(23)22-14(2)5-8-16-11-17(20)9-10-18(16)22/h3-4,6-7,9-11,14H,5,8,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCHBQXTWFYJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=S)NCC3=CC=C(C=C3)C)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-methyl-N-(4-methylbenzyl)-3,4-dihydroquinoline-1(2H)-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoro-N-(3-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4535245.png)

![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4535258.png)
![2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4535272.png)

![2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4535289.png)
![5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535299.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4535301.png)
![methyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4535307.png)

![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4535317.png)
![5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-N'-(4-pyridinylmethylene)-2-furohydrazide](/img/structure/B4535324.png)
![1-(4-ethylphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4535341.png)
![3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4535356.png)